1-methanesulfonyl-1H-pyrazol-3-amine
Description
1-Methanesulfonyl-1H-pyrazol-3-amine is a pyrazole-based compound characterized by a methanesulfonyl (-SO₂CH₃) group at the 1-position and an amine (-NH₂) group at the 3-position of the pyrazole ring. Its molecular formula is C₄H₇N₃O₂S, with a molecular weight of 161.18 g/mol (calculated).
Properties
IUPAC Name |
1-methylsulfonylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-10(8,9)7-3-2-4(5)6-7/h2-3H,1H3,(H2,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWSEFABXWAPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=CC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with sulfonyl chlorides under controlled conditions. For example, the reaction of 3-amino-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine can yield 1-methanesulfonyl-1H-pyrazol-3-amine .
Industrial Production Methods
Industrial production methods for 1-methanesulfonyl-1H-pyrazol-3-amine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-Methanesulfonyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
1-Methanesulfonyl-1H-pyrazol-3-amine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through various pathways, including competitive, non-competitive, and allosteric inhibition .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
The structural and functional diversity of pyrazole derivatives allows for tailored applications in medicinal chemistry, agrochemicals, and materials science. Below is a comparative analysis of 1-methanesulfonyl-1H-pyrazol-3-amine with key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations and Reactivity
- Sulfonyl Group Position : The 1-methanesulfonyl-1H-pyrazol-3-amine and its 4-sulfonyl isomer (CAS 106232-38-6) share identical molecular formulas but differ in sulfonyl positioning. The 1-sulfonyl group likely enhances steric hindrance at the pyrazole nitrogen, altering nucleophilic substitution pathways compared to the 4-sulfonyl analog .
- Substituent Effects : Derivatives like 3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6) prioritize lipophilicity for agrochemical applications, while pyridinyl-substituted analogs (e.g., Example 1 in ) focus on hydrogen bonding for drug-receptor interactions.
Biological Activity
1-Methanesulfonyl-1H-pyrazol-3-amine, a compound with the CAS number 1308257-32-0, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-methanesulfonyl-1H-pyrazol-3-amine features a pyrazole ring substituted with a methanesulfonyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of 1-methanesulfonyl-1H-pyrazol-3-amine is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. Similar compounds have been shown to interact with:
- Enzymes : Inhibition of enzymes involved in cell wall biosynthesis, which is crucial for bacterial survival, particularly against Mycobacterium tuberculosis (Mtb) .
- Receptors : Modulation of various receptors, potentially leading to anti-inflammatory and anticancer effects .
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including 1-methanesulfonyl-1H-pyrazol-3-amine, exhibit antimicrobial properties. A study highlighted its effectiveness against multidrug-resistant strains of Mtb, demonstrating a minimum inhibitory concentration (MIC) below 0.5 μM .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to 1-methanesulfonyl-1H-pyrazol-3-amine have displayed cytotoxicity against FaDu hypopharyngeal tumor cells .
Structure-Activity Relationship (SAR)
The SAR studies conducted on pyrazole derivatives provide insights into how modifications affect biological activity:
| Compound | Modification | Biological Activity | Reference |
|---|---|---|---|
| 1 | Methanesulfonyl group | Enhanced anti-TB activity | |
| 2 | Fluorine substitution | Increased cytotoxicity | |
| 3 | Alkyl chain variation | Improved receptor binding |
These studies suggest that specific functional groups significantly influence the compound's efficacy against various biological targets.
Case Study 1: Anti-Tuberculosis Activity
A systematic exploration of pyrazole derivatives led to the identification of compounds with potent anti-TB activity. The study indicated that modifications at the C4 position of the pyrazole ring could enhance efficacy while minimizing cytotoxicity in mammalian cell lines .
Case Study 2: Cancer Treatment
Another investigation focused on the anticancer properties of pyrazole derivatives. The results showed that certain structural modifications resulted in compounds that not only inhibited tumor growth but also induced apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
